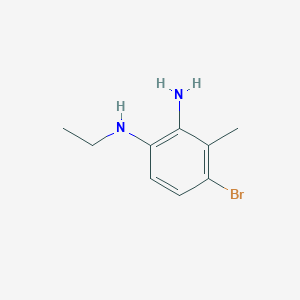
4-bromo-N1-ethyl-3-methylbenzene-1,2-diamine
説明
4-bromo-N1-ethyl-3-methylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C9H13BrN2 and its molecular weight is 229.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-N1-ethyl-3-methylbenzene-1,2-diamine, also known as a derivative of 1,2-diaminobenzene compounds, has garnered attention for its potential biological activities, particularly in the context of cancer research and as a modulator of cellular pathways. This article consolidates various findings related to its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a bromine atom at the para position relative to the amine groups on the benzene ring. Its structure can be represented as follows:
Synthesis typically involves the bromination of N-ethyl-3-methylbenzene-1,2-diamine, followed by purification techniques such as chromatography to obtain the desired compound in high yield.
Biological Activity Overview
This compound exhibits several biological activities:
- Antioxidant Activity : The compound has been noted for its ability to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This pathway is significant in cancer biology as it influences cell survival and proliferation.
- Inhibition of Protein–Protein Interactions : Research indicates that this compound can inhibit specific protein interactions that are pivotal in cancer cell signaling pathways. For instance, it has been shown to disrupt interactions involving STAT3, a transcription factor often implicated in oncogenesis.
- Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Case Study 1: Nrf2 Pathway Activation
A study conducted by Tran et al. (2019) assessed the compound's ability to activate the Nrf2 pathway. The results indicated that treatment with this compound led to a significant increase in Nrf2 nuclear translocation and subsequent upregulation of antioxidant genes .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The observed cytotoxic effects were attributed to enhanced reactive oxygen species (ROS) production leading to apoptosis .
Data Table: Biological Activity Summary
The biological activity of this compound is largely mediated through its interactions with cellular signaling pathways:
- Nrf2 Pathway : Activation leads to enhanced expression of detoxifying enzymes and proteins that combat oxidative stress.
- STAT3 Pathway : Inhibition results in reduced transcriptional activity of genes involved in cell proliferation and survival.
科学的研究の応用
Organic Synthesis
4-Bromo-N1-ethyl-3-methylbenzene-1,2-diamine serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules through various reactions such as:
- Coupling Reactions : Utilized in the formation of biaryl compounds.
- Functionalization : Its amine groups allow for further modifications, leading to diverse derivatives with tailored properties.
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of similar diamines can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Anticancer Potential : Preliminary investigations suggest that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential in cancer therapy .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for:
- Drug Development : Its structural features make it a candidate for designing novel pharmaceuticals targeting specific biological pathways.
- Pharmacophore Identification : The compound can serve as a pharmacophore in the development of drugs aimed at treating various diseases.
Case Studies
Several case studies illustrate the applications of this compound:
特性
IUPAC Name |
4-bromo-1-N-ethyl-3-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5,12H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTRRMGXQMUXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=C(C=C1)Br)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















